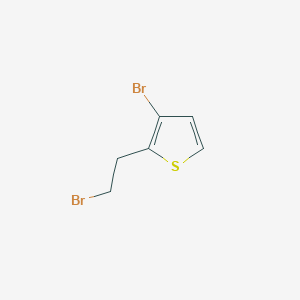
3-Bromo-2-(2-bromoethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(2-bromoethyl)thiophene: is an organosulfur compound with the molecular formula C6H7Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms, one attached to the thiophene ring and the other to an ethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-bromoethyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(2-ethyl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-(2-bromoethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the thiophene ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include thiophene derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-(2-bromoethyl)thiophene is used as a building block in organic synthesis. It is employed in the preparation of more complex thiophene derivatives and in the synthesis of heterocyclic compounds .
Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a precursor for the synthesis of biologically active molecules .
Medicine: Thiophene derivatives are explored for their potential use in pharmaceuticals. They are investigated for their ability to interact with biological targets and pathways, making them candidates for drug development .
Industry: In the industrial sector, thiophene derivatives are used in the production of materials such as organic semiconductors, dyes, and corrosion inhibitors. This compound is utilized in the synthesis of these materials .
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(2-bromoethyl)thiophene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, allowing for nucleophilic substitution. In biological systems, thiophene derivatives can interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-(bromomethyl)thiophene
- 3-Bromothiophene
- 2-Bromothiophene
- 3-(Bromomethyl)thiophene
Comparison: 3-Bromo-2-(2-bromoethyl)thiophene is unique due to the presence of two bromine atoms, one on the thiophene ring and one on the ethyl group. This dual bromination allows for diverse chemical reactivity and the ability to undergo multiple substitution reactions. In contrast, other similar compounds may have only one bromine atom or different substitution patterns, leading to variations in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C6H6Br2S |
|---|---|
Poids moléculaire |
269.99 g/mol |
Nom IUPAC |
3-bromo-2-(2-bromoethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-3-1-6-5(8)2-4-9-6/h2,4H,1,3H2 |
Clé InChI |
WSSWUOXVICSMGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
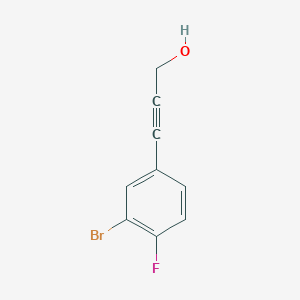
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
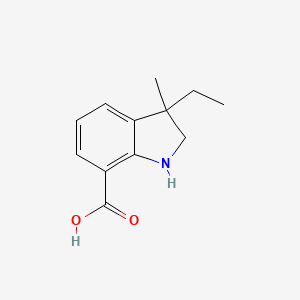
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
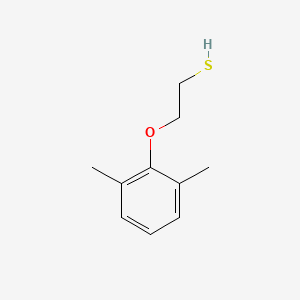
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)
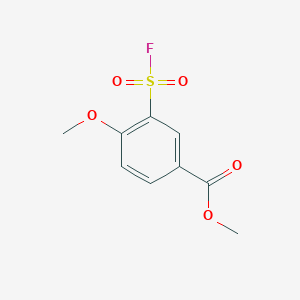
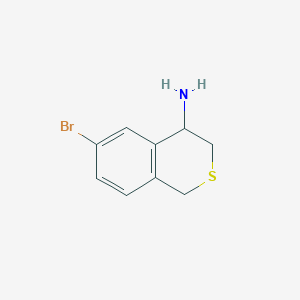
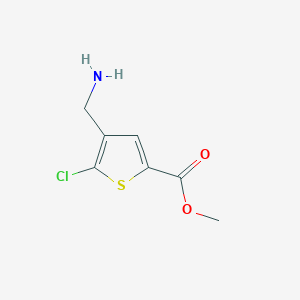
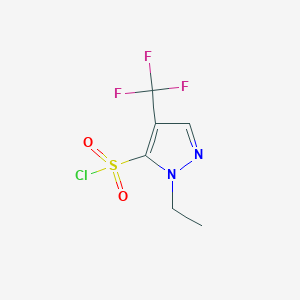
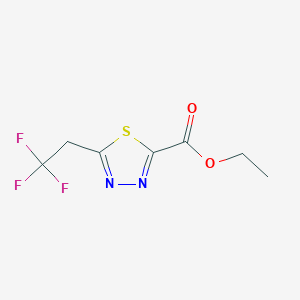
![2-(4-Fluorophenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223846.png)

